2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({3-[(4-Fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide linker connected to a 4-methylphenyl moiety. This structure places it within a class of compounds designed to exploit heterocyclic frameworks for biological activity, particularly targeting enzymes or receptors through sulfanyl and acetamide functional groups .
Properties
Molecular Formula |
C22H18FN5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18FN5O2S/c1-14-2-8-17(9-3-14)26-18(29)13-31-22-27-20-19(24-10-11-25-20)21(30)28(22)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29) |
InChI Key |
FAKIAOGAXAARIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the pteridine core.
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pteridine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like nitronium ion (NO2+), sulfonyl chloride (SO2Cl).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:
| Compound Name | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that modifications to the pteridine core can enhance antitumor efficacy, making it a viable scaffold for drug development in oncology .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Studies have demonstrated that certain derivatives have exhibited activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. The most potent derivatives were noted to be effective against both drug-sensitive and resistant strains of M. tuberculosis.
| Derivative | MIC (µg/mL) | Activity Against |
|---|---|---|
| Derivative 1 | 4 | M. tuberculosis H37Rv |
| Derivative 2 | 16 | Rifampin-resistant strains |
| Derivative 3 | 32 | Various tumor cell lines |
This highlights the compound's versatility and potential application in developing new antitubercular agents .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of the compound and evaluated their biological activity through in vitro assays. The most promising derivative demonstrated no cytotoxicity against normal cell lines while retaining potent activity against pathogenic bacteria, indicating a favorable safety profile for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of similar compounds revealed that specific substitutions on the pteridine ring significantly influenced biological activity. For example, introducing different halogens or alkyl groups at strategic positions improved both antitumor and antimicrobial activities, suggesting pathways for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can mimic natural substrates of certain enzymes, allowing the compound to inhibit or modulate enzyme activity. The fluorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target enzymes or receptors. The acetamide group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations :
- Fluorine at the benzyl position (vs. chlorine in ) may enhance lipophilicity and metabolic stability.
- The 4-methylphenyl group is conserved across multiple analogs, suggesting its role in hydrophobic interactions with target proteins .
Pharmacological Activity Comparisons
Antimicrobial Activity
- AJ5a–j analogs (quinazolinone-thioacetamides): Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–32 µg/mL) and fungi (e.g., C. albicans, MIC = 16–64 µg/mL). The 4-chlorophenyl substituent in AJ5d showed superior potency compared to fluorophenyl variants .
- Target Compound: No direct antimicrobial data available, but the 4-fluorophenyl group may reduce efficacy compared to chlorophenyl derivatives due to decreased electron-withdrawing effects .
Kinase Inhibition
Receptor Antagonism
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
The molecular formula of the compound is , with a molecular weight of approximately 339.39 g/mol. The compound features a pteridine core, which is known for its role in various biological processes, including enzyme activity modulation and interaction with nucleic acids.
Biological Activity Overview
Research indicates that compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pteridines can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Pteridine derivatives have been studied for their ability to inhibit tumor growth. Mechanisms may include interference with DNA synthesis and modulation of cell cycle progression.
- Enzyme Inhibition : The compound's structure allows for potential interactions with enzymes involved in metabolic pathways, making it a candidate for enzyme inhibition studies.
Case Studies and Research Findings
A review of recent literature provides insight into the biological implications of this compound:
Antimicrobial Studies
In a study examining the antimicrobial effects of pteridine derivatives, compounds structurally related to the target molecule exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL, indicating moderate potency against these pathogens .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry demonstrated that pteridine derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 5 to 20 µM for these cell lines, suggesting that modifications to the pteridine structure can enhance anticancer activity .
Enzyme Interaction
A study focused on enzyme inhibition found that certain pteridine derivatives could effectively inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and a target for anticancer drugs. The inhibition constant (Ki) values were reported in the low micromolar range, indicating strong binding affinity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
